Product packaging for 2-(Prop-2-yn-1-yl)benzo[d]thiazole(Cat. No.:)

2-(Prop-2-yn-1-yl)benzo[d]thiazole

Cat. No.: B13597951
M. Wt: 173.24 g/mol
InChI Key: IIQATYWYOYVVQA-UHFFFAOYSA-N
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Description

2-(Prop-2-yn-1-yl)benzo[d]thiazole is a key chemical building block designed for Cu(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), the premier "click chemistry" reaction. This compound integrates a terminal alkyne group with the privileged benzo[d]thiazole pharmacophore, enabling the efficient synthesis of novel molecular hybrids for medicinal chemistry research. The benzo[d]thiazole scaffold is recognized for its versatile biological activities, including anticancer, antimicrobial, and neuroprotective properties. By serving as an alkyne component in click reactions with organic azides, this reagent allows researchers to rapidly generate 1,4-disubstituted 1,2,3-triazole-linked hybrids. Such hybrids are investigated for their potential to inhibit specific biological targets; for instance, similar benzothiazole-1,2,3-triazole conjugates have demonstrated promising activity as EGFR-dependent signaling inhibitors in breast cancer cell lines and as antimicrobial agents. The 1,2,3-triazole linker formed in these reactions is metabolically stable and capable of hydrogen bonding, mimicking a peptide bond, which can be crucial for interaction with biological targets. This reagent is provided for research applications only, strictly for use in the synthesis and biological evaluation of novel chemical entities in laboratory settings.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H7NS B13597951 2-(Prop-2-yn-1-yl)benzo[d]thiazole

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H7NS

Molecular Weight

173.24 g/mol

IUPAC Name

2-prop-2-ynyl-1,3-benzothiazole

InChI

InChI=1S/C10H7NS/c1-2-5-10-11-8-6-3-4-7-9(8)12-10/h1,3-4,6-7H,5H2

InChI Key

IIQATYWYOYVVQA-UHFFFAOYSA-N

Canonical SMILES

C#CCC1=NC2=CC=CC=C2S1

Origin of Product

United States

Synthetic Methodologies for 2 Prop 2 Yn 1 Yl Benzo D Thiazole and Its Precursors

The synthesis of alkyne-functionalized benzothiazoles is a significant area of research, providing versatile intermediates for further chemical transformations, such as click chemistry. The primary documented route to a propargylated benzothiazole (B30560) structure involves the functionalization of a benzothiazole-2-thiol precursor.

Specifically, the compound 2-(prop-2-yn-1-ylthio)benzo[d]thiazole is synthesized through a nucleophilic substitution reaction (SN2). rdd.edu.iq This process involves the reaction of 2-mercaptobenzothiazole (B37678) (2-MBT), which acts as the nucleophile, with 3-bromopropyne, a primary alkyl halide. rdd.edu.iq The reaction is typically conducted in a basic medium, where a base such as triethylamine (B128534) (Et3N) facilitates the deprotonation of the thiol group on 2-MBT, enhancing its nucleophilicity. rdd.edu.iq This method has been reported to produce 2-(prop-2-yn-1-ylthio)benzo[d]thiazole in high yields, reaching up to 85%. rdd.edu.iqanjs.edu.iq

The synthesized 2-(prop-2-yn-1-ylthio)benzo[d]thiazole can serve as a precursor for further derivatives. For instance, it can be oxidized to form 2-(prop-2-yn-1-ylsulfonyl)benzo[d]thiazole. rdd.edu.iqanjs.edu.iq This oxidation is achieved using a mixture of potassium dichromate and concentrated sulfuric acid in glacial acetic acid as the solvent, yielding the sulfonyl derivative at around 72%. rdd.edu.iq

The foundational precursor for these syntheses, 2-mercaptobenzothiazole (2-MBT), is itself typically synthesized via the condensation of 2-aminothiophenol (B119425) with carbon disulfide. The broader family of benzothiazoles is generally prepared through the condensation of 2-aminothiophenol with various aldehydes, ketones, or acids. bohrium.comnih.gov

The following table summarizes the synthetic steps for 2-(prop-2-yn-1-ylthio)benzo[d]thiazole and its subsequent oxidation product.

Product Reactants Reagents/Catalyst Conditions Yield Reference
2-(prop-2-yn-1-ylthio)benzo[d]thiazole2-Mercaptobenzothiazole (2-MBT), 3-BromopropyneTriethylamine (Et3N)Base medium85% rdd.edu.iqanjs.edu.iq
2-(prop-2-yn-1-ylsulfonyl)benzo[d]thiazole2-(prop-2-yn-1-ylthio)benzo[d]thiazolePotassium dichromate, Conc. H2SO4, Glacial acetic acid0-5°C initially, then stirred at 30°C for 90 min72% rdd.edu.iq

Principles of Green Chemistry in the Synthesis of 2 Prop 2 Yn 1 Yl Benzo D Thiazole Analogs

The synthesis of benzothiazole (B30560) derivatives, analogs of 2-(prop-2-yn-1-yl)benzo[d]thiazole, has increasingly been guided by the principles of green chemistry to minimize environmental impact and enhance efficiency. bohrium.comairo.co.in These approaches focus on reducing hazardous waste, lowering energy consumption, and using renewable resources. airo.co.in

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a highly efficient, environmentally friendly, and energy-saving method for synthesizing benzothiazoles. scielo.br It significantly reduces reaction times and can lead to higher product yields compared to conventional heating methods. scielo.br For example, the synthesis of hydroxy phenyl benzothiazole from 2-aminothiophenol (B119425) and aromatic aldehydes shows a dramatic reduction in reaction time from hours to minutes with improved yields when using microwave irradiation. scielo.br

Comparison of Conventional vs. Microwave Synthesis for Benzothiazole Analogs

Method Reaction Time Product Yield Reference
Conventional Heating 5-8 hours 65-81% scielo.br

Solvent-Free and Alternative Solvent Systems: A core tenet of green chemistry is the reduction or elimination of hazardous solvents.

Solvent-Free Synthesis: Benzothiazole derivatives can be synthesized by directly mixing and heating reactants, such as o-aminothiophenol and a ketone, often with a catalyst like p-toluenesulfonic acid (PTSA), which avoids the need for solvent disposal. airo.co.in The use of solid-phase condensation with a catalyst like molecular iodine is another cost-effective, solvent-free approach. pharmacyjournal.in

Green Solvents: When a solvent is necessary, eco-friendly options are preferred. Ethanol, water, glycerol, and ionic liquids are increasingly used as reaction media. nih.govairo.co.inscielo.br Deep eutectic solvents (DES), such as those based on choline (B1196258) chloride, offer a reusable medium that can enhance reaction rates. airo.co.in

Eco-Friendly Catalysts: The development and use of green catalysts are central to sustainable synthesis.

Biocatalysts: Enzymes like lipases and peroxidases can catalyze the formation of benzothiazoles in mild, aqueous conditions, ensuring high selectivity and minimal environmental impact. airo.co.in The use of acacia concinna as a biocatalyst in microwave-accelerated syntheses has also been reported. pharmacyjournal.in

Heterogeneous Catalysts: Solid catalysts like SnP₂O₇ are being used for the condensation reaction of 2-aminothiophenol with aromatic aldehydes. These catalysts are advantageous due to their high efficiency, short reaction times, and the ability to be recovered and reused multiple times without losing activity. nih.gov

The following table provides an overview of various green synthetic methods applied to benzothiazole analogs.

Green Chemistry Approach Example Reaction Catalyst/Solvent Key Advantages Reference
Microwave Irradiationo-Aminothiophenol + AldehydeEthanolReduced reaction time, high efficiency, energy saving airo.co.inscielo.br
Solvent-Free Synthesiso-Aminothiophenol + Ketonep-Toluene sulfonic acid (PTSA)Reduced waste, no hazardous solvent disposal airo.co.in
Ionic Liquids/DESo-Aminothiophenol + FormaldehydeCholine chloride-based DESReusable solvent, enhanced reaction rates airo.co.in
BiocatalysisSynthesis of 2-aryl-benzothiazolesLaccases / Acacia concinnaMild conditions, high selectivity, biodegradable catalyst nih.govairo.co.inpharmacyjournal.in
Heterogeneous Catalysis2-Aminothiophenol + Aromatic AldehydesSnP₂O₇High yields, short reaction times, reusable catalyst nih.gov

By embracing these principles, the chemical synthesis of benzothiazoles can shift towards more sustainable practices that are safer, more efficient, and environmentally responsible. bohrium.comairo.co.in

Chemical Transformations and Derivatization Strategies of 2 Prop 2 Yn 1 Yl Benzo D Thiazole

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC or "Click Chemistry") for Triazole Formation

The copper-catalyzed azide-alkyne cycloaddition (CuAAC) stands out as a primary and highly efficient method for the derivatization of 2-(prop-2-yn-1-yl)benzo[d]thiazole. This "click chemistry" reaction involves the [3+2] cycloaddition between the terminal alkyne of the benzothiazole (B30560) substrate and an organic azide (B81097), regioselectively yielding 1,4-disubstituted 1,2,3-triazoles. nih.govresearchgate.net The reaction is prized for its reliability, mild reaction conditions, and high yields. researchgate.net

Synthesis of 1,4-Disubstituted 1,2,3-Triazole Adducts

The reaction of 2-(prop-2-yn-1-ylthio)benzo[d]thiazole with various organic azides in the presence of a copper(I) catalyst is a well-established method for synthesizing a library of 1,4-disubstituted 1,2,3-triazole derivatives. nih.govresearchgate.net This reaction can be carried out under both conventional heating and microwave irradiation, with the latter often leading to higher yields in significantly shorter reaction times. researchgate.net The process typically involves a 1,3-dipolar cycloaddition of the S-propargylated mercaptobenzothiazole with an azide, often generated in situ from sodium azide and an appropriate organic halide, in the presence of a copper(II) salt like CuSO4 and a reducing agent such as sodium ascorbate. nih.gov This combination generates the active copper(I) catalyst in situ. researchgate.net

The versatility of this method is demonstrated by the wide range of α-halo esters and amides that can be used to generate the azide component, leading to a diverse set of 1,2,3-triazole derivatives with yields ranging from moderate to good (47–75%). nih.gov The formation of the desired 1,4-disubstituted 1,2,3-triazole ring is confirmed by spectroscopic data, including the characteristic singlet signal for the triazole proton in ¹H NMR spectra and the signals for the triazole ring carbons in ¹³C NMR spectra. scielo.br

Table 1: Synthesis of 1,4-Disubstituted 1,2,3-Triazole Adducts

Entry Azide Precursor Product Yield (%) Reference
1 Various α-halo esters/amides 1,2,3-triazole derivatives based on benzothiazole (5a-f) 47-75 nih.gov

Construction of Hybrid Molecular Architectures via Click Reactions

The CuAAC reaction serves as a powerful tool for constructing complex hybrid molecular architectures that incorporate the 2-(benzo[d]thiazol-2-yl)methyl-1,2,3-triazole scaffold. This strategy allows for the linkage of the benzothiazole-triazole unit to other pharmacophores or molecular entities, creating novel molecules with potentially synergistic or multi-target activities. nih.govresearchgate.net For instance, this approach has been utilized to synthesize phthalimide (B116566) Schiff bases linked to 1,4-disubstituted-1,2,3-triazoles. researchgate.net The click reaction's high efficiency and functional group tolerance make it an ideal ligation strategy for creating these intricate molecular designs. scielo.brbeilstein-journals.org The resulting hybrid molecules often exhibit a broad spectrum of biological activities. researchgate.net

Other Alkyne-Mediated Chemical Transformations

Beyond the widely used click chemistry, the terminal alkyne of this compound can participate in other valuable chemical transformations.

Intramolecular Carbocyclization and Heterocyclization Reactions

While specific examples of intramolecular cyclization involving the propargyl group of this compound itself are not extensively detailed in the provided search results, the general principle of using such propargylated heterocyclic systems for constructing fused ring systems is a known strategy in organic synthesis. These reactions can lead to the formation of novel polycyclic heteroaromatic compounds. For example, related benzimidazole-fused 1,2,4-thiadiazoles have been synthesized through a multistep cyclization involving an in-situ generated carbodiimide. beilstein-journals.org

Oxidative Derivatization and Further Functional Group Manipulations

The sulfur atom in 2-(prop-2-yn-1-ylthio)benzo[d]thiazole can be oxidized to the corresponding sulfonyl derivative, 2-(prop-2-yn-1-ylsulfonyl)benzo[d]thiazole. anjs.edu.iq This transformation is typically achieved using an oxidizing agent such as a mixture of potassium dichromate and concentrated sulfuric acid in glacial acetic acid, affording the product in good yield (72%). anjs.edu.iq The resulting sulfonyl derivative can then undergo further functionalization, such as Mannich reactions with paraformaldehyde and various secondary amines in the presence of a cuprous chloride catalyst to yield a range of derivatives. anjs.edu.iq

Directed Modifications on the Benzothiazole Heterocyclic System

Modifications can also be directed at the benzothiazole ring itself, although these are often performed on related benzothiazole structures rather than directly on this compound in the provided literature. For instance, the synthesis of N-substituted and N,N-disubstituted benzothiazole sulfonamides has been achieved starting from benzo[d]thiazole-2-thiol. nih.gov These approaches involve sequences of S-oxidation, S-N coupling, and further N-alkylation or N-arylation reactions. nih.gov Additionally, the 2-amino group of 2-aminobenzothiazole (B30445) derivatives can be acylated with various carboxylic acids to form amide linkages, a common strategy in medicinal chemistry to introduce diverse functionalities. mdpi.com These examples highlight the potential for modifying the benzothiazole core, which could be applied to derivatives of this compound to create a wider range of structurally diverse compounds.

Introduction and Manipulation of Substituents on the Benzene (B151609) and Thiazole (B1198619) Rings

The this compound scaffold is a versatile heterocyclic structure that has garnered significant interest in synthetic and medicinal chemistry. The benzothiazole moiety itself is a prominent pharmacophore found in a variety of biologically active compounds. nih.govmdpi.commdpi.com Its structure, featuring a benzene ring fused to a thiazole ring, offers multiple sites for chemical modification. The strategic introduction and manipulation of substituents on both the benzene and thiazole rings are key derivatization approaches used to modulate the physicochemical and biological properties of the resulting molecules. nih.govmdpi.com

The reactivity of the benzothiazole core allows for functionalization at several positions. The C2 position of the thiazole ring is particularly reactive and is often the initial site for introducing the propargyl group. mdpi.com Furthermore, the benzene portion of the molecule can be substituted at its 4, 5, 6, and 7-positions, which influences the electronic properties of the entire ring system. mdpi.com These modifications are typically achieved either by derivatizing the parent benzothiazole structure or by employing pre-functionalized starting materials in the synthesis. nih.govnih.gov

Manipulation at the Thiazole Ring (C2-Position)

The most common precursor for synthesizing the title compound is 2-mercaptobenzothiazole (B37678) (2-MBT), where the propargyl group is introduced at the sulfur atom via a nucleophilic substitution reaction with a propargyl halide like 3-bromopropyne. rdd.edu.iqanjs.edu.iq This results in the formation of 2-(prop-2-yn-1-ylthio)benzo[d]thiazole.

A significant derivatization strategy involves the oxidation of the thioether linkage at the C2 position. This transformation converts the thioether into a sulfonyl group, yielding 2-(prop-2-yn-1-ylsulfonyl)benzo[d]thiazole. This modification significantly alters the electronic nature and steric profile of the substituent at this position. The oxidation is typically carried out using strong oxidizing agents in an acidic medium. rdd.edu.iqanjs.edu.iq

EntryStarting MaterialReagentsSolventYieldProductReference
12-(Prop-2-yn-1-ylthio)benzo[d]thiazoleK₂Cr₂O₇, H₂SO₄Glacial Acetic Acid72%2-(Prop-2-yn-1-ylsulfonyl)benzo[d]thiazole rdd.edu.iq, anjs.edu.iq

Manipulation of Substituents on the Benzene Ring

For instance, starting with substituted 2-aminobenzothiazoles or 2-mercaptobenzothiazoles allows for the direct incorporation of functional groups such as methoxy (B1213986) (-OCH₃), nitro (-NO₂), or halogens onto the benzene ring. mdpi.comnih.gov Research has shown that derivatives with electron-donating or electron-withdrawing groups at the 5- or 6-positions exhibit different biological and chemical profiles. nih.govresearchgate.net For example, 6-methoxy and 6-(trifluoromethoxy) substituted benzothiazoles are precursors to known therapeutic agents. mdpi.com Similarly, syntheses starting from 5-methoxybenzothiazole have been reported to generate novel derivatives. nih.gov

Precursor CompoundPosition of SubstituentSubstituentExample of UseReference
2-Amino-6-methoxybenzo[d]thiazole6Methoxy (-OCH₃)Precursor for Frentizole, an antiviral and immunosuppressant agent. mdpi.com
2-Amino-6-(trifluoromethoxy)benzo[d]thiazole6Trifluoromethoxy (-OCF₃)Precursor for Riluzole, a neuroprotective drug. mdpi.com
2-(3,5-Dimethyl-1H-pyrazol-1-yl)-6-methoxybenzo[d]thiazole6Methoxy (-OCH₃)Starting material for synthesizing novel anticonvulsant agents. nih.gov
5-Methoxybenzothiazole derivatives5Methoxy (-OCH₃)Used to synthesize a series of enzyme inhibitors. nih.gov
N-(Benzo[d]thiazol-2-yl)-nitrobenzamidesOrtho, Meta, or ParaNitro (-NO₂)Synthesized to study the influence of substituent position on structural and electronic properties. mdpi.com

These derivatization strategies, focusing on the targeted manipulation of substituents on both the thiazole and benzene rings, provide a robust platform for generating a library of this compound analogues for further investigation in various scientific fields.

Spectroscopic and Advanced Analytical Characterization Approaches for 2 Prop 2 Yn 1 Yl Benzo D Thiazole and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D NMR Techniques)

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule.

¹H NMR: In the ¹H NMR spectrum of 2-(prop-2-yn-1-yl)benzo[d]thiazole, specific signals corresponding to the aromatic protons of the benzothiazole (B30560) ring and the aliphatic protons of the propargyl group are expected. The four protons on the benzene (B151609) ring of the benzothiazole moiety typically appear as a complex multiplet system in the downfield region of δ 7.30–8.15 ppm. nih.govjapsonline.comchemicalbook.com For the propargyl group, a singlet or a doublet would be anticipated for the methylene (B1212753) (–CH₂–) protons adjacent to the benzothiazole ring, and a triplet for the terminal acetylenic proton (–C≡CH). In related benzothiazole derivatives containing a propargyl group, these aliphatic protons are observed in characteristic regions. nih.gov

¹³C NMR: The ¹³C NMR spectrum provides information on all carbon atoms in the molecule. For this compound, distinct signals are expected for the nine carbons of the benzothiazole core and the three carbons of the propargyl group. Aromatic carbons typically resonate in the δ 115–155 ppm range. japsonline.com The carbon atom of the C=N bond within the thiazole (B1198619) ring is characteristically shifted downfield. japsonline.com The carbons of the propargyl group (–CH₂–C≡CH) are expected in the aliphatic region of the spectrum. In similar structures, aliphatic carbons have been observed in the range of δ 11.93–79.86 ppm. nih.gov

2D NMR Techniques: Techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are invaluable for assembling the molecular structure. COSY identifies proton-proton couplings, confirming the connectivity within the aromatic ring system and the propargyl group. HSQC correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of each signal in the ¹H and ¹³C spectra. These 2D methods are routinely used to confirm the structures of new benzothiazole derivatives. researchgate.net

Table 1: Expected ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

Atom Type Group Expected ¹H Shift (ppm) Expected ¹³C Shift (ppm)
Aromatic CH Benzothiazole 7.30 - 8.15 (m) 115 - 140
Aromatic C Benzothiazole - 130 - 155
Thiazole C=N Benzothiazole - >160
Methylene CH₂ Propargyl ~3.5 - 4.5 (d) ~20 - 40
Alkyne C Propargyl - ~70 - 80

Note: These are estimated values based on analogous structures. 'm' denotes multiplet, 'd' doublet, 't' triplet.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific vibrational frequencies. For this compound, the key functional groups are the terminal alkyne, the aromatic benzothiazole system, and the C=N bond of the thiazole ring.

The characteristic vibrational frequencies expected in the IR spectrum are:

≡C–H stretch: A sharp, strong absorption band around 3300 cm⁻¹, indicative of the terminal alkyne proton.

C≡C stretch: A weak to medium absorption band in the range of 2100–2140 cm⁻¹, corresponding to the carbon-carbon triple bond.

Aromatic C–H stretch: Absorptions typically appearing above 3000 cm⁻¹.

Aromatic C=C stretch: Multiple bands in the 1450–1600 cm⁻¹ region.

C=N stretch: An absorption in the 1550-1650 cm⁻¹ range, characteristic of the imine bond within the thiazole ring. nih.gov

Studies on various benzothiazole derivatives confirm the presence of these characteristic bands, which collectively provide a spectral fingerprint for the molecule. japsonline.comanjs.edu.iq

Table 2: Key IR Absorption Frequencies for Functional Group Identification

Functional Group Vibration Type Expected Frequency (cm⁻¹)
Terminal Alkyne ≡C–H Stretch ~3300
Alkyne C≡C Stretch 2100 - 2140
Aromatic Ring C=C Stretch 1450 - 1600

Mass Spectrometry (ESI-MS, HRMS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions, allowing for the determination of molecular weight and providing insights into the molecular structure through fragmentation patterns.

Electrospray Ionization (ESI-MS): This soft ionization technique is used to determine the molecular weight of the compound. For this compound (C₁₀H₇NS), the expected molecular ion peak [M+H]⁺ would be observed at an m/z value corresponding to its molecular weight plus a proton.

High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement, which is used to confirm the elemental composition of the molecule. nih.gov The calculated exact mass for C₁₀H₇NS is 173.0300. The experimental HRMS value is expected to be in very close agreement with this theoretical value, confirming the molecular formula. mdpi.com Fragmentation analysis within the mass spectrometer can further corroborate the structure by showing the loss of characteristic fragments, such as the propargyl group.

Elemental Analysis for Empirical Formula Determination

Elemental analysis is a fundamental technique used to determine the mass percentages of carbon (C), hydrogen (H), nitrogen (N), and sulfur (S) in a pure sample. researchgate.net This method provides the empirical formula of the compound and serves as a crucial check for purity. univie.ac.atmt.com

For this compound, with the molecular formula C₁₀H₇NS, the theoretical elemental composition is calculated as follows:

Table 3: Theoretical Elemental Composition of C₁₀H₇NS

Element Symbol Atomic Mass Number of Atoms Total Mass Percentage (%)
Carbon C 12.011 10 120.11 69.33%
Hydrogen H 1.008 7 7.056 4.07%
Nitrogen N 14.007 1 14.007 8.08%
Sulfur S 32.06 1 32.06 18.51%

| Total | | | | 173.234 | 100.00% |

The results from an elemental analyzer for a synthesized, pure sample of the compound are expected to be within ±0.4% of these theoretical values, which is a standard criterion for confirming the identity and purity of a new compound. nih.gov

X-ray Crystallography for Solid-State Structural Elucidation

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a crystalline solid. This technique provides precise information about bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding and π–π stacking. researchgate.net

While a crystal structure for this compound itself is not reported in the surveyed literature, this method has been successfully applied to numerous benzothiazole derivatives. researchgate.netacs.orgnih.gov If a suitable single crystal of the compound could be grown, X-ray diffraction analysis would confirm the planarity of the benzothiazole ring system, the geometry of the propargyl group, and its spatial orientation relative to the core structure. It would also reveal how the molecules pack together in the crystal lattice, providing insight into the solid-state forces that govern its physical properties.

Computational Chemistry and Theoretical Studies on 2 Prop 2 Yn 1 Yl Benzo D Thiazole Systems

Density Functional Theory (DFT) Calculations for Electronic Structure, Reactivity, and Spectroscopic Property Prediction

Density Functional Theory (DFT) serves as a powerful tool to elucidate the intrinsic properties of molecules. For 2-(prop-2-yn-1-yl)benzo[d]thiazole, DFT calculations, typically using functionals like B3LYP with basis sets such as 6-31G+(d,p) or higher, can provide a detailed understanding of its molecular geometry, electronic landscape, and reactivity.

Electronic Structure and Reactivity: The electronic properties of benzothiazole (B30560) derivatives are significantly influenced by the nature of the substituent at the 2-position. nih.govbenthamdirect.com The propargyl group, being an unsaturated alkyl chain, is expected to influence the electron density distribution across the benzothiazole ring system. DFT calculations can map the Molecular Electrostatic Potential (MEP), which identifies the electron-rich and electron-deficient regions of the molecule, thereby predicting sites for electrophilic and nucleophilic attack. nih.govbenthamdirect.com

A key aspect of reactivity is the Frontier Molecular Orbital (FMO) theory, which considers the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO (ΔE) is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity. A smaller energy gap generally implies higher reactivity. For instance, in a study of various 2-substituted benzothiazoles, the introduction of a trifluoromethylphenyl group was found to lower the HOMO-LUMO gap compared to an unsubstituted phenyl ring, suggesting increased reactivity. While specific data for the propargyl substituent is not available, it is anticipated that the π-system of the alkyne would participate in the molecular orbitals, influencing the HOMO-LUMO gap.

Global reactivity descriptors, such as chemical potential (μ), hardness (η), softness (S), and the electrophilicity index (ω), can be derived from the HOMO and LUMO energies. nih.govbenthamdirect.com These descriptors provide a quantitative measure of the molecule's reactivity. For example, a higher electrophilicity index suggests a greater capacity of the molecule to accept electrons.

Spectroscopic Properties: DFT calculations are also employed to predict spectroscopic properties, which can then be compared with experimental data for structural validation. The gauge-independent atomic orbital (GIAO) method can be used to calculate Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C). Theoretical predictions of vibrational frequencies from Infrared (IR) spectroscopy can also be obtained and compared with experimental spectra. Furthermore, Time-Dependent DFT (TD-DFT) can be utilized to predict the electronic absorption spectra (UV-Vis) by calculating the electronic transition energies and oscillator strengths. nih.govbenthamdirect.com

PropertyPredicted Influence of 2-(Prop-2-yn-1-yl) GroupRationale
HOMO-LUMO Gap (ΔE) Moderate to slightly decreasedThe π-system of the alkyne can extend the conjugation, potentially lowering the LUMO energy.
Reactivity Increased potential for specific reactionsThe terminal alkyne provides a site for reactions like click chemistry and metal-catalyzed couplings.
¹H NMR Characteristic signals for the propargyl protonsMethylene (B1212753) protons adjacent to the benzothiazole ring and the terminal alkyne proton will have distinct chemical shifts.
¹³C NMR Signals for the sp-hybridized carbons of the alkyneThe two alkyne carbons will appear in a characteristic region of the spectrum.
IR Spectrum Characteristic C≡C and ≡C-H stretching vibrationsThe alkyne functional group will give rise to specific, identifiable peaks in the IR spectrum.
UV-Vis Spectrum Potential shifts in absorption maximaThe propargyl group may cause slight shifts in the electronic transitions of the benzothiazole core.

Molecular Docking Simulations for Ligand-Target Interaction Modeling

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target molecule, typically a protein or a nucleic acid. This method is instrumental in drug discovery for identifying potential drug candidates and understanding their mechanism of action at a molecular level. Benzothiazole derivatives have been extensively studied as inhibitors of various enzymes implicated in diseases such as cancer, bacterial infections, and neurodegenerative disorders. nih.govmdpi.comnih.govesisresearch.org

While specific docking studies on this compound are not widely reported, the vast body of research on other 2-substituted benzothiazoles provides a strong basis for predicting its potential biological targets and binding modes. The benzothiazole scaffold itself is known to participate in various non-covalent interactions, including hydrogen bonding, π-π stacking, and hydrophobic interactions, with the amino acid residues in the active sites of enzymes. nih.govmdpi.comnih.govesisresearch.org

The propargyl group at the 2-position can contribute to binding in several ways. Its small size and linear geometry allow it to fit into narrow hydrophobic pockets within an enzyme's active site. The triple bond can also engage in unique non-covalent interactions, such as π-alkyl and π-π interactions with aromatic residues like phenylalanine, tyrosine, and tryptophan.

Furthermore, the terminal alkyne of the propargyl group presents an intriguing possibility for covalent inhibition. The acidic proton of the terminal alkyne can be abstracted, and the resulting acetylide can act as a nucleophile, forming a covalent bond with electrophilic residues in the active site. Alternatively, the alkyne can be activated by the enzyme to react with a nucleophilic residue. This potential for covalent bonding can lead to irreversible inhibition, which can be a desirable property for certain therapeutic applications.

Potential Biological TargetRationale for Interaction with this compoundKey Interactions
Kinases (e.g., p56lck, EGFR, VEGFR) The benzothiazole core can act as a hinge-binding motif, a common feature of kinase inhibitors.Hydrogen bonding with the hinge region, hydrophobic interactions in the ATP-binding pocket. The propargyl group can occupy a hydrophobic sub-pocket.
DNA Gyrase Benzothiazoles have been shown to inhibit bacterial DNA gyrase, a target for antibacterial agents.Intercalation between DNA base pairs, interactions with the enzyme's active site.
BCL-2 Family Proteins Benzothiazole derivatives have been designed as inhibitors of the anti-apoptotic protein BCL-2 for cancer therapy. The benzothiazole scaffold can mimic the binding of pro-apoptotic proteins. The propargyl group can contribute to hydrophobic interactions.
Monoamine Oxidase (MAO) Benzothiazole derivatives have been investigated as inhibitors of MAO for the treatment of neurodegenerative diseases. nih.govThe propargyl group is a known "suicide inhibitor" of MAO, forming a covalent adduct with the FAD cofactor. nih.gov
Dihydropteroate (B1496061) Synthase (DHPS) Benzothiazoles have been explored as inhibitors of this bacterial enzyme, which is crucial for folate synthesis. nih.govThe benzothiazole core can mimic the p-aminobenzoic acid (PABA) substrate. The propargyl group can extend into the active site.

In Silico Predictions for Biological Relevance and Druggability Assessment (e.g., ADME prediction - excluding dosage/administration and safety)

In silico ADME (Absorption, Distribution, Metabolism, and Excretion) predictions are crucial in the early stages of drug discovery to assess the potential of a compound to become a viable drug. These predictions help in identifying molecules with favorable pharmacokinetic properties and avoiding those that are likely to fail in later stages of development.

Lipinski's Rule of Five: One of the most widely used guidelines for predicting drug-likeness is Lipinski's Rule of Five. benthamdirect.com This rule states that a compound is more likely to be orally bioavailable if it satisfies the following criteria:

Molecular weight (MW) ≤ 500 Da

Logarithm of the octanol-water partition coefficient (logP) ≤ 5

Number of hydrogen bond donors (HBD) ≤ 5

Number of hydrogen bond acceptors (HBA) ≤ 10

For this compound, we can estimate these properties. The molecular weight is relatively low, well under the 500 Da limit. The logP is expected to be in a favorable range, as the benzothiazole core is lipophilic, and the propargyl group adds to this lipophilicity. The number of hydrogen bond donors is zero, and the number of hydrogen bond acceptors (the nitrogen and sulfur atoms of the benzothiazole ring) is two. Thus, this compound is predicted to comply with Lipinski's Rule of Five, suggesting good potential for oral bioavailability.

Other Druggability Parameters: Beyond Lipinski's rule, other parameters such as the topological polar surface area (TPSA), the number of rotatable bonds, and solubility are also important for assessing druggability. A TPSA of less than 140 Ų is generally considered favorable for good cell permeability. The TPSA of this compound is expected to be low, primarily contributed by the nitrogen and sulfur atoms. The number of rotatable bonds is also low, which is generally associated with better oral bioavailability.

Several online tools and software packages are available to perform these in silico predictions. These tools can provide more detailed information on properties like aqueous solubility, blood-brain barrier penetration, and potential for metabolism by cytochrome P450 enzymes.

ADME ParameterPredicted Value/Compliance for this compoundImplication for Druggability
Molecular Weight < 200 DaCompliant with Lipinski's rule, favorable for absorption.
logP Estimated to be in the range of 2-3Compliant with Lipinski's rule, balanced lipophilicity for membrane permeability.
Hydrogen Bond Donors 0Compliant with Lipinski's rule.
Hydrogen Bond Acceptors 2Compliant with Lipinski's rule.
Topological Polar Surface Area (TPSA) LowSuggests good cell permeability.
Rotatable Bonds LowFavorable for oral bioavailability.
Aqueous Solubility Predicted to be low to moderateMay require formulation strategies to enhance solubility.

Mechanistic Insights Derived from Computational Modeling of Reactions and Interactions

Computational modeling, particularly with DFT, can provide profound insights into the mechanisms of chemical reactions, including the identification of transition states, intermediates, and the calculation of activation energies. This knowledge is invaluable for optimizing reaction conditions and designing new synthetic routes.

Synthesis of this compound: The most common method for synthesizing 2-alkynyl-substituted benzothiazoles is through a Sonogashira coupling reaction between a 2-halobenzothiazole (typically 2-bromo- or 2-iodobenzothiazole) and a terminal alkyne (in this case, propyne (B1212725) or a protected equivalent). DFT studies on the Sonogashira coupling have elucidated the catalytic cycle, which typically involves oxidative addition of the aryl halide to the Pd(0) catalyst, followed by transmetalation with the copper acetylide (in the copper-cocatalyzed version) or direct alkynylation, and finally reductive elimination to yield the product and regenerate the Pd(0) catalyst. Computational studies can help in understanding the role of the ligands on the palladium catalyst and the effect of the solvent on the reaction energetics.

Click Chemistry Reactions: The terminal alkyne of this compound makes it an ideal substrate for copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." This reaction allows for the efficient and regioselective formation of a 1,2,3-triazole ring, linking the benzothiazole moiety to another molecule of interest. DFT calculations have been used to study the mechanism of the CuAAC reaction, providing insights into the nature of the copper-acetylide intermediates and the transition state for the cycloaddition step. This understanding can aid in the design of new catalysts and the prediction of the reactivity of different alkynes and azides.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. By identifying the physicochemical properties or structural features (descriptors) that are correlated with activity, QSAR models can be used to predict the activity of new, unsynthesized compounds and to guide the design of more potent molecules.

Numerous QSAR studies have been conducted on benzothiazole derivatives for a wide range of biological activities, including anticancer, antimicrobial, and enzyme inhibitory activities. nih.govmdpi.com These studies have identified various descriptors that are important for the activity of the benzothiazole scaffold. These descriptors can be broadly categorized as:

Electronic descriptors: such as partial charges on specific atoms, dipole moment, and HOMO/LUMO energies.

Steric descriptors: such as molecular volume, surface area, and specific steric parameters (e.g., MR - molar refractivity).

Hydrophobic descriptors: such as the logarithm of the partition coefficient (logP).

Topological descriptors: which describe the connectivity of the atoms in the molecule.

For this compound, a QSAR model would aim to correlate its biological activity with descriptors that account for the presence of the propargyl group. The size, shape, and hydrophobicity of this group would be captured by steric and hydrophobic descriptors. The electronic influence of the alkyne would be reflected in the electronic descriptors.

While a specific QSAR model for a series of this compound derivatives is not available, the existing models for other benzothiazoles provide a framework for understanding how the propargyl group might contribute to biological activity. For instance, if a QSAR model for a particular target indicates that a small, hydrophobic substituent at the 2-position is favorable for activity, it would suggest that this compound could be a promising candidate for that target.

QSAR Descriptor CategoryPotential Contribution of the 2-(Prop-2-yn-1-yl) Group
Electronic The alkyne can influence the electron distribution and polarizability of the molecule.
Steric The linear and relatively small propargyl group will have a specific steric profile that can be quantified.
Hydrophobic The propargyl group will increase the lipophilicity of the molecule, which can be quantified by logP.
Topological The presence of the triple bond and the specific connectivity of the propargyl group will be reflected in topological indices.

Exploration of Biological Activities of 2 Prop 2 Yn 1 Yl Benzo D Thiazole Derivatives in Vitro and in Silico Studies

Antimicrobial Efficacy Assessments

Derivatives of 2-(prop-2-yn-1-yl)benzo[d]thiazole have been investigated for their ability to inhibit the growth of various pathogenic microorganisms, including bacteria and fungi.

Several studies have highlighted the potential of benzothiazole (B30560) derivatives as antibacterial agents. nih.gov For instance, certain benzothiazole-thiazolidinone hybrids have demonstrated notable activity against Gram-positive bacteria. nih.gov Specifically, some derivatives have shown better efficacy against Gram-negative bacteria like E. coli and P. aeruginosa than the reference drug ciprofloxacin. nih.gov Schiff base derivatives of benzothiazole have also exhibited good activity against K. pneumonia. nih.gov Furthermore, some fluorinated-2-(3-(benzofuran-2-yl)pyrazol-1-yl)thiazole derivatives have shown potent antibacterial activity against B. subtilis and S. aureus. biointerfaceresearch.com

Interactive Table: In Vitro Antibacterial Activity of Benzothiazole Derivatives

Compound Type Bacterial Strain Activity Reference
Benzothiazole-thiazolidinone hybrids Gram-positive bacteria Notable activity nih.gov
Benzothiazole clubbed isatin (B1672199) derivatives E. coli MIC = 3.1 μg/ml nih.gov
Benzothiazole clubbed isatin derivatives P. aeruginosa MIC = 6.2 μg/ml nih.gov
Schiff base containing benzothiazole derivatives K. pneumonia MIC = 0.4–0.8 μg/ml nih.gov

MIC: Minimum Inhibitory Concentration

The antifungal potential of benzothiazole derivatives has also been a subject of investigation. jocpr.comresearchgate.netmdpi.com Studies have shown that certain derivatives exhibit significant activity against various fungal strains, including Candida albicans. jocpr.comnih.gov For example, 2-nitroaryl-5-phenylsulfonyl-1,3,4-thiadiazole derivatives have demonstrated high potency against Candida albicans and Candida spp., with MIC values ranging from 0.048-3.12 µg/ml, surpassing the efficacy of fluconazole. nih.gov Another derivative showed strong activity against Cryptococcus neoformans (MIC < 0.048 µg/ml) and moderate activity against Aspergillus niger and Aspergillus fumigatus. nih.gov Additionally, newly synthesized (2-(cyclopropylmethylidene)hydrazinyl)thiazole derivatives have displayed very strong antifungal effects against clinical isolates of Candida species. nih.gov

Interactive Table: In Vitro Antifungal Activity of Benzothiazole Derivatives

Compound Type Fungal Strain Activity (MIC) Reference
2-Nitroaryl-5-phenylsulfonyl-1,3,4-thiadiazoles Candida albicans, Candida spp. 0.048-3.12 µg/ml nih.gov
2-Nitroaryl-5-phenylsulfonyl-1,3,4-thiadiazole derivative Cryptococcus neoformans < 0.048 µg/ml nih.gov
2-Nitroaryl-5-phenylsulfonyl-1,3,4-thiadiazole derivative Aspergillus niger, Aspergillus fumigatus 1.56-6.25 µg/ml nih.gov

MIC: Minimum Inhibitory Concentration

Antiproliferative and Cytotoxic Activity against Cancer Cell Lines (In Vitro)

A significant area of research has focused on the anticancer properties of this compound derivatives, with many compounds demonstrating potent activity against a range of cancer cell lines.

Numerous studies have reported the cytotoxic effects of benzothiazole derivatives against various cancer cell lines. For instance, novel thiazole-naphthalene derivatives have shown potent antiproliferative activity against MCF-7 (breast cancer) and A549 (lung cancer) cell lines, with one compound exhibiting IC50 values of 0.48 ± 0.03 and 0.97 ± 0.13 μM, respectively. nih.gov Similarly, certain benzo[d]imidazo[2,1-b]thiazole derivatives have demonstrated good inhibitory effects on the MCF-7 cell line. nih.gov Other research has highlighted the cytotoxicity of specific benzothiazole derivatives against HepG2 (liver cancer), HeLa (cervical cancer), and PC-3 (prostate cancer) cell lines. researchgate.netbohrium.comconsensus.app Some derivatives have even shown greater inhibitory action than the reference drug Doxorubicin against the HeLa cell line. researchgate.netbohrium.com Furthermore, certain thiazolidinone derivatives containing a benzothiazole core have been investigated for their antiproliferative effects on A549 and PC-3 cell lines. bdpsjournal.org

Interactive Table: In Vitro Antiproliferative Activity of Benzothiazole Derivatives

Compound Type Cancer Cell Line Activity (IC50) Reference
Thiazole-naphthalene derivative MCF-7 0.48 ± 0.03 μM nih.gov
Thiazole-naphthalene derivative A549 0.97 ± 0.13 μM nih.gov
Benzo[d]imidazo[2,1-b]thiazole derivatives MCF-7 Good inhibitory effect nih.gov
Benzo[d]thiazole derivatives HepG2 0.18 - 0.32 µM researchgate.netbohrium.com

IC50: The half maximal inhibitory concentration

The anticancer mechanism of some benzothiazole derivatives involves the induction of apoptosis, or programmed cell death. For example, certain benzo[d]pyrrolo[2,1-b]thiazole derivatives have been shown to induce apoptotic cell death, leading to the inhibition of cancer cell proliferation. nih.gov Mechanistic studies have revealed that some derivatives can arrest the cell cycle at the G2/M phase and induce apoptosis in cancer cells. nih.gov Additionally, some novel 1,2,3- and 1,2,4-triazole (B32235) hybrids bearing sulfonamide appendages have been shown to significantly elevate the expression of the tumor suppressor p53 and induce apoptosis in HepG-2 cells. researchgate.net

Enzyme Inhibition Studies

The biological activities of this compound derivatives are often linked to their ability to inhibit specific enzymes. For instance, certain derivatives have been identified as potent dual inhibitors of Matrix Metalloproteinase-2 (MMP-2) and Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), with IC50 values in the nanomolar range. researchgate.net Some derivatives also exhibit moderate activity against the human Carbonic Anhydrase II (CAII) isoform. researchgate.net In the context of Alzheimer's disease, novel benzothiazole derivatives have been synthesized and shown to inhibit acetylcholinesterase (AChE) and monoamine oxidase B (MAO-B) enzymes. anadolu.edu.trnih.govresearchgate.net One particular compound displayed significant inhibitory activity against both AChE and MAO-B with IC50 values of 23.4 ± 1.1 nM and 40.3 ± 1.7 nM, respectively. anadolu.edu.trresearchgate.net Furthermore, some thiazole-naphthalene derivatives have been identified as tubulin polymerization inhibitors, a key mechanism in anticancer therapy. nih.gov

Interactive Table: Enzyme Inhibition by Benzothiazole Derivatives

Derivative Type Target Enzyme Activity (IC50) Reference
1,2,3- and 1,2,4-triazole hybrids MMP-2 5.66 nM researchgate.net
1,2,3- and 1,2,4-triazole hybrids VEGFR-2 6.65 nM researchgate.net
1,2,3- and 1,2,4-triazole hybrids CAII 116.9 and 187.5 nM researchgate.net
Benzothiazole derivative (Compound 4f) AChE 23.4 ± 1.1 nM anadolu.edu.trnih.govresearchgate.net
Benzothiazole derivative (Compound 4f) MAO-B 40.3 ± 1.7 nM anadolu.edu.trresearchgate.net

Carbonic Anhydrase Isoform Inhibition

Derivatives of the benzothiazole scaffold have been investigated as inhibitors of human (h) carbonic anhydrase (CA) isoforms. nih.gov CAs are a family of zinc-containing enzymes that play crucial roles in various physiological processes. nih.gov The inhibition of specific CA isoforms is a therapeutic strategy for a range of conditions, including glaucoma, epilepsy, and certain types of cancer. nih.govnih.gov

Studies on a series of benzo[d]thiazole-5- and 6-sulfonamides, using ethoxzolamide (B1671626) as a lead molecule, have identified several potent and selective inhibitors of cytosolic hCA I, II, and VII, as well as the transmembrane, tumor-associated hCA IX isoform. nih.gov Notably, some derivatives demonstrated subnanomolar to low nanomolar inhibition constants, highlighting the potential for developing highly effective and isoform-selective CA inhibitors from this chemical class. nih.gov The structure-activity relationship (SAR) for these compounds is sharp, meaning that even minor structural modifications to the benzothiazole scaffold or its substituents can lead to significant changes in inhibitory activity and selectivity. nih.gov

In one study, 1,2,3- and 1,2,4-triazole hybrids bearing sulfonamide appendages, derived from a 2-(prop-2-yn-1-ylthio)benzo[d]thiazole precursor, were designed to dually inhibit matrix metalloproteinases (MMPs) and CAs. researchgate.net Two of these derivatives exhibited moderate activity against the human CAII isoform, with IC50 values of 116.9 and 187.5 nM, respectively. researchgate.net

Table 1: Carbonic Anhydrase Inhibition by this compound Derivatives

Compound/DerivativeTarget IsoformInhibition Data (IC50/Ki)Reference
1,2,3- and 1,2,4-triazole hybridsCAIIIC50 = 116.9 nM and 187.5 nM researchgate.net
Benzo[d]thiazole-5- and 6-sulfonamideshCA I, II, VII, IXSubnanomolar to low nanomolar Ki values nih.gov

Matrix Metalloproteinase (MMP) Inhibition

Matrix metalloproteinases (MMPs) are a family of zinc-dependent endopeptidases involved in the degradation of extracellular matrix components. mdpi.com Their dysregulation is implicated in various pathological processes, including cancer metastasis and cardiovascular diseases. researchgate.netmdpi.com Consequently, MMPs are considered important therapeutic targets.

A study focused on the concomitant inhibition of MMP-2, CAII, and VEGFR-2 utilized rationally designed 1,2,3- and 1,2,4-triazole hybrids derived from 2-(prop-2-yn-1-ylthio)benzo[d]thiazole. researchgate.net Two of these derivatives were identified as potent dual inhibitors of MMP-2 and VEGFR-2. Specifically, one compound demonstrated an IC50 value of 5.66 nM against MMP-2, which was significantly more potent than the reference inhibitor NNGH (IC50 = 299.50 nM). researchgate.net

Another study synthesized a series of new 1,2,4-triazole derivatives and evaluated their inhibitory activity against MMP-9. medipol.edu.tr Among the tested compounds, a derivative featuring a 6-methylbenzothiazole (B1275349) moiety showed the highest MMP-9 inhibition, with a percentage of inhibition greater than 50% at a concentration of 100 µg/mL. medipol.edu.tr A derivative with a 6-ethoxybenzothiazole group also displayed moderate inhibitory activity. medipol.edu.tr

Table 2: Matrix Metalloproteinase Inhibition by this compound Derivatives

Compound/DerivativeTarget MMPInhibition Data (IC50)Reference
1,2,3- and 1,2,4-triazole hybridMMP-25.66 nM researchgate.net
1,2,4-triazole derivative with 6-methylbenzothiazoleMMP-9>50% inhibition at 100 µg/mL medipol.edu.tr

Receptor Binding and Modulation (e.g., D2/D3 Receptors, Kinase Inhibition like PIM1, VEGFR-2)

The versatility of the benzothiazole scaffold extends to its ability to interact with various receptors and kinases, which are pivotal in cellular signaling and are often targeted in drug discovery.

D2/D3 Receptor Binding: The D2 and D3 dopamine (B1211576) receptors are key targets for the treatment of neuropsychiatric and motor disorders. nih.govfrontiersin.org A series of benzothiazole-based ligands were synthesized and evaluated for their binding affinities to D2 and D3 receptors. frontiersin.orgnih.gov These compounds, designed as bioisosteres of known D3-selective ligands, demonstrated antagonist affinities in the low nanomolar range for both receptor subtypes. frontiersin.orgnih.gov Notably, certain substitutions on the benzothiazole and the 4-phenylpiperazine moiety led to the discovery of potent dual D2 and D3 receptor ligands. frontiersin.orgnih.gov For instance, one compound exhibited high dual affinity with Ki values of 2.8 nM for hD2SR and 3.0 nM for hD3R. nih.gov Another study investigated two hybrid tetrahydrobenzo[d]thiazole-based arylpiperazines, D-264 and D-301, which acted as full agonists at D2 and D3 receptors. nih.gov D-301, in particular, showed high potency and selectivity for D3 receptors. nih.gov

Kinase Inhibition (PIM1, VEGFR-2): Vascular endothelial growth factor receptor-2 (VEGFR-2) is a crucial tyrosine kinase involved in angiogenesis, a process essential for tumor growth and metastasis. nih.govmdpi.com PIM-1 kinase is another important target, as its upregulation is associated with resistance to antiangiogenic therapies. nih.gov

Several studies have highlighted the potential of benzothiazole derivatives as VEGFR-2 inhibitors. researchgate.netnih.govnih.gov In one study, a 1,2,3-triazole hybrid derived from 2-(prop-2-yn-1-ylthio)benzo[d]thiazole displayed potent VEGFR-2 inhibition with an IC50 of 6.65 nM, comparable to the reference inhibitor sorafenib (B1663141) (IC50 = 4.92 nM). researchgate.net Another study focused on dual VEGFR-2/PIM-1 kinase inhibitors, where novel pyridine (B92270) and thieno[2,3-b]pyridine (B153569) derivatives were synthesized. Several of these compounds exhibited promising dual inhibition at nanomolar concentrations. nih.gov

Table 3: Receptor and Kinase Modulation by this compound Derivatives

Compound/DerivativeTargetActivityQuantitative DataReference
Benzothiazole-based ligandD2/D3 ReceptorsAntagonistKi (hD2SR) = 2.8 nM; Ki (hD3R) = 3.0 nM nih.gov
D-301 (tetrahydrobenzo[d]thiazole hybrid)D2/D3 ReceptorsAgonistHigh potency and selectivity for D3 nih.gov
1,2,3-triazole hybridVEGFR-2InhibitorIC50 = 6.65 nM researchgate.net
Pyridine/thieno[2,3-b]pyridine derivativeVEGFR-2/PIM-1Dual InhibitorNanomolar IC50 nih.gov

Inhibition of Other Key Biological Targets

The broad-spectrum biological activity of benzothiazole derivatives is further evidenced by their ability to inhibit a range of other crucial enzymes.

Acetylcholinesterase (AChE): AChE inhibitors are a cornerstone in the symptomatic treatment of Alzheimer's disease. nih.gov A series of (E)-2-(benzo[d]thiazol-2-yl)-3-heteroarylacrylonitriles were identified as a new class of selective AChE inhibitors, with the most potent compound exhibiting an IC50 of 64 µM. nih.gov Another study on novel benzothiazole derivatives revealed compounds with potent AChE inhibitory activity, with IC50 values as low as 23.4 nM, which is comparable to the drug donepezil. nih.gov

Thymidylate Synthase (TS): TS is a critical enzyme in DNA synthesis and a well-established target for anticancer drugs. A study on thiazolidinedione-1,3,4-oxadiazole hybrids identified two compounds that inhibited the TS enzyme with IC50 values of 1.67 and 2.21 µM. nih.gov

SARS-CoV-2 Proteases: The main protease (Mpro or 3CLpro) of SARS-CoV-2 is essential for viral replication, making it a prime target for antiviral drug development. nih.govnih.gov Thiazole-based analogs of nitazoxanide (B1678950) were designed and synthesized, with some N-(substituted-thiazol-2-yl)cinnamamide derivatives showing significant inhibitory activity against the viral protease, with IC50 values as low as 14.7 µM. nih.govnih.gov

Other Enzymes: The benzothiazole scaffold has also been explored for its inhibitory potential against other enzymes like neuraminidase, and dihydropteroate (B1496061) synthase, although specific data for this compound derivatives in these areas is less detailed in the provided context.

Table 4: Inhibition of Other Key Biological Targets by Benzothiazole Derivatives

Compound/DerivativeTarget EnzymeInhibition Data (IC50)Reference
(E)-2-(benzo[d]thiazol-2-yl)-3-heteroarylacrylonitrileAcetylcholinesterase (AChE)64 µM nih.gov
Novel benzothiazole derivativeAcetylcholinesterase (AChE)23.4 nM nih.gov
Thiazolidinedione-1,3,4-oxadiazole hybridThymidylate Synthase (TS)1.67 µM nih.gov
N-(substituted-thiazol-2-yl)cinnamamideSARS-CoV-2 Mpro14.7 µM nih.govnih.gov

Antiviral Potency (e.g., against SARS-CoV-2, HIV)

The benzothiazole core is a recognized pharmacophore in the development of antiviral agents. nih.govmdpi.com Derivatives have shown promise against a range of viruses, including Human Immunodeficiency Virus (HIV) and Severe Acute Respiratory Syndrome Coronavirus 2 (SARS-CoV-2). nih.govmdpi.com

Anti-SARS-CoV-2 Activity: The urgent need for effective treatments for COVID-19 spurred research into the antiviral potential of various chemical scaffolds, including benzothiazole. Several studies have reported on the synthesis and evaluation of benzothiazole derivatives against SARS-CoV-2. researchgate.netnih.govnih.govnih.gov

In one study, phthalimide (B116566) Schiff bases linked to 1,4-disubstituted-1,2,3-triazoles, derived from a benzothiazole precursor, demonstrated potent cellular anti-COVID-19 activity, inhibiting viral growth by more than 90% at two different concentrations with low cytotoxicity. researchgate.net Furthermore, two of these analogs showed inhibitory activity against the main protease (Mpro) with an IC50 of 90 µM. researchgate.net

Another study focused on benzothiazolyl-pyridine hybrids, where compounds containing fluorine atoms exhibited the best activity against SARS-CoV-2. nih.gov One compound, in particular, showed significant activity with an IC50 of 70.48 μM. nih.gov Additionally, 1,2,3-triazole-benzofused molecular conjugates have been investigated, with one compound showing an EC50 of 80.4 µg/mL and a high selectivity index, indicating its potential for further development. mdpi.com

Anti-HIV Activity: Benzothiazole derivatives have also been evaluated for their activity against HIV. nih.govmdpi.com Some compounds have been designed as non-nucleoside reverse transcriptase inhibitors (NNRTIs). mdpi.com For instance, a 2-(4-(1-benzyl-2-ethyl-4-nitro-1H-imidazol-5-yl)piperazin-1-yl)benzo[d]thiazole derivative was synthesized and proposed to act as an NNRI. mdpi.com Another series of benzothiazole derivatives was tested for in vitro activity against HIV-1 and HIV-2, with one compound, (3-(Benzothiazol-2-ylmethyl)-6-methoxy-2-methyl-1H-indol-1-yl)(4-chlorophenyl)methanone, showing activity against a strain of HIV. mdpi.com

Table 5: Antiviral Potency of Benzothiazole Derivatives

Compound/DerivativeVirusActivity/TargetQuantitative DataReference
Phthalimide Schiff base-triazole hybridSARS-CoV-2Mpro InhibitionIC50 = 90 µM researchgate.net
Benzothiazolyl-pyridine hybridSARS-CoV-2Antiviral ActivityIC50 = 70.48 μM nih.gov
1,2,3-triazole-benzofused conjugateSARS-CoV-2Antiviral ActivityEC50 = 80.4 µg/mL mdpi.com
(3-(Benzothiazol-2-ylmethyl)...)methanoneHIV-1Antiviral ActivityActive in vitro mdpi.com

In Vitro Antioxidant Properties

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in the pathogenesis of numerous diseases. The antioxidant properties of benzothiazole derivatives have been a subject of investigation, suggesting their potential to mitigate oxidative damage. bohrium.comnih.gov

Several studies have synthesized and evaluated benzothiazole derivatives for their free radical scavenging activity. bohrium.comnih.gov In one such study, a series of thiazole (B1198619)/oxazole substituted benzothiazole derivatives were tested, and their antioxidant potential was assessed. bohrium.comnih.gov Another report mentions that compounds containing the acrylonitrile (B1666552) scaffold, which can be part of a benzothiazole derivative, possess antioxidant activity. nih.gov

While the provided search results allude to the antioxidant properties of the broader class of benzothiazole derivatives, specific quantitative data on the antioxidant capacity of this compound itself or its direct derivatives are not explicitly detailed. The focus of the available literature is more on other biological activities.

Anti-inflammatory and Analgesic Potential (In Vitro Models)

Inflammation and pain are complex physiological responses to injury or infection, and the development of new anti-inflammatory and analgesic agents remains a significant area of research. Benzothiazole and its derivatives have demonstrated notable anti-inflammatory and analgesic effects in various experimental models. bohrium.comnih.govnih.govrjeid.compreprints.org

The mechanism of action for many of these compounds is believed to involve the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, which is a key enzyme in the inflammatory pathway. nih.govrjeid.compreprints.org

A series of benzo[d]thiazole analogs were synthesized and evaluated for their anti-inflammatory and analgesic activities. nih.gov In an ear edema model, several compounds showed significant anti-inflammatory effects, with some exhibiting inhibition rates as high as 90.7%. nih.gov In an acetic acid-induced writhing test for analgesic activity, many of the compounds demonstrated potent effects, with inhibition rates ranging from 51.9% to 100%. nih.gov The most active of these compounds were found to be moderate inhibitors of the COX-2 isozyme, with IC50 values ranging from 0.28 to 0.77 µM. nih.gov

Another study on thiazole/oxazole substituted benzothiazole derivatives also reported significant anti-inflammatory and analgesic activities. bohrium.comnih.gov One compound, in particular, was found to be more active than the reference drug at a specific dose. nih.gov Furthermore, in silico docking studies of benzo[d]thiazol-2-amine derivatives with COX-1 and COX-2 enzymes have supported the hypothesis that their anti-inflammatory and analgesic effects are mediated through the inhibition of these enzymes. rjeid.compreprints.org

Table 6: Anti-inflammatory and Analgesic Activity of Benzothiazole Derivatives

Compound/DerivativeActivityModel/TargetQuantitative DataReference
Benzo[d]thiazole analogAnti-inflammatoryEar Edema ModelInhibition rate up to 90.7% nih.gov
Benzo[d]thiazole analogAnalgesicAcetic Acid-Induced WrithingInhibition rate 51.9-100% nih.gov
Benzo[d]thiazole analogCOX-2 InhibitionIn Vitro AssayIC50 = 0.28 - 0.77 µM nih.gov
Thiazole/oxazole substituted benzothiazoleAnti-inflammatoryIn Vivo ModelMore active than reference drug nih.gov

Structure Activity Relationship Sar Investigations of 2 Prop 2 Yn 1 Yl Benzo D Thiazole Derivatives

Influence of Alkyne Substituent Modifications on Biological Activity Profiles

The terminal alkyne group of 2-(prop-2-yn-1-yl)benzo[d]thiazole is a key functional handle that can be readily modified, most commonly through copper-catalyzed azide-alkyne cycloaddition (CuAAC), or "click chemistry," to generate 1,2,3-triazole hybrids. nih.govresearchgate.net This transformation dramatically alters the steric and electronic properties of the substituent at the 2-position of the benzothiazole (B30560), which in turn significantly impacts biological activity.

The hybridization of 1,2,3-triazole scaffolds with various pharmacophores has been shown to be a beneficial strategy in the discovery of potent bioactive candidates. researchgate.net For instance, a series of novel 1,2,3-triazole benzothiazole derivatives were designed and synthesized, leading to the discovery of compounds with potent antiproliferative activities against various cancer cell lines, including esophageal cancer. nih.gov

In one study, a series of 1,2,3-triazole derivatives of benzothiazole were synthesized from S-propargyl mercaptobenzothiazole. These compounds were then evaluated for their potential anti-inflammatory, antifungal, and antituberculosis activities through molecular docking studies, indicating the diverse biological roles the modified alkyne moiety can play. nih.gov Another study focused on the development of 1,2,3-triazole, amide, and ester-based benzothiazole derivatives as potential probes for tau protein, which is implicated in Alzheimer's disease. The findings revealed that the triazole derivatives were effective in visualizing Aβ plaques. rsc.org

These examples underscore that the conversion of the terminal alkyne to a substituted triazole ring is a viable strategy for modulating the biological activity of this compound derivatives. The nature of the substituent introduced via the azide (B81097) component in the click reaction offers a wide scope for tuning the pharmacological profile.

Impact of Benzothiazole Core Substitution Patterns on Activity and Selectivity

Substitutions on the benzene (B151609) ring of the benzothiazole core are a critical determinant of the biological activity and selectivity of its derivatives. benthamscience.com The nature, position, and electronic properties of these substituents can profoundly influence the molecule's interaction with its biological targets.

Research has consistently shown that substitutions at the C-6 position of the benzothiazole ring are particularly significant. The introduction of electron-withdrawing groups such as chloro, nitro, or a methoxy (B1213986) group at this position has been found to enhance anticancer activity. nih.govmdpi.com For example, a study that synthesized twenty-five novel benzothiazole compounds found that the active compound, 6-chloro-N-(4-nitrobenzyl) benzo[d]thiazol-2-amine (compound B7), significantly inhibited the proliferation of several cancer cell lines and also exhibited anti-inflammatory properties. nih.gov Another study highlighted that the presence of a nitro or cyano group at the C-6 position increased antiproliferative activity. mdpi.com The introduction of a methoxy group at the C-6 position has also been shown to significantly enhance kinase-targeted anticancer activity. mdpi.com

Furthermore, substitutions at other positions have also been explored. The incorporation of a fluorine atom at the C-7 position has been reported to enhance cytotoxicity. researchgate.net The presence of hydrophobic moieties on the benzothiazole ring is also considered conducive to cytotoxic activity against cancer cell lines, with amino, hydroxyl, and chloro groups showing notable activity. pharmacyjournal.in

The following table summarizes the observed effects of various substituents on the benzothiazole core on anticancer activity:

Position of Substitution Substituent Observed Effect on Anticancer Activity Reference(s)
C-6ChloroEnhanced activity nih.gov
C-6NitroIncreased antiproliferative activity nih.govmdpi.com
C-6MethoxyEnhanced kinase-targeted activity mdpi.com
C-6Cationic amidineIncreased antitumor activity mdpi.com
C-7FluorineEnhanced cytotoxicity researchgate.net
C-5FluorineNoted for bioactivity nih.gov
2,6-positionsVariousSignificant anticancer potential frontiersin.org

It is evident that the strategic placement of specific functional groups on the benzothiazole nucleus is a powerful tool for optimizing the biological activity and selectivity of these compounds.

Role of Bridging Linkers (e.g., Thioether, Alkyl Chains) in Hybrid Molecular Architectures

The thioether linker is often a starting point for further chemical modifications. For example, it can be oxidized to a sulfonyl (-SO2-) group. This transformation significantly alters the electronics and steric bulk of the linker, which can have a profound impact on biological activity.

In the context of hybrid molecules, where the benzothiazole scaffold is connected to another pharmacophore, the nature and length of the linker are critical. For instance, in a series of benzamide (B126) based benzothiazole-2-thiol derivatives, the linker's composition was varied to explore its effect on antiproliferative activities. tandfonline.com The length of alkyl chains used as linkers has also been shown to affect the crystal structure and intermolecular interactions of benzothiazole derivatives, which can in turn influence their biological properties. rsc.org

In some instances, the thioether linker has been found to be non-essential for high activity in certain 1,2,3-triazole-benzothiazole hybrids, suggesting that direct linkages or other types of linkers may also yield potent compounds. researchgate.net The replacement of a photoisomerizable trans-butadiene bridge with more stable amide and ester linkers in a series of benzothiazole derivatives designed as tau protein probes demonstrated that these linkers could successfully preserve or even enhance binding affinity. rsc.org

The choice of the bridging linker is therefore a key design element, allowing for the fine-tuning of a molecule's three-dimensional structure and its interactions with biological targets.

Insights from Comparative Studies with Homologs and Analogues

Comparative studies of this compound derivatives with their homologs and analogs provide valuable SAR insights by highlighting the importance of specific structural features. These studies often involve the replacement of the benzothiazole core with other heterocyclic systems like benzimidazole (B57391) or benzoxazole (B165842). nih.govmdpi.commdpi.com

In general, benzothiazole derivatives have been found to be more active than their benzimidazole analogs in several studies. mdpi.comnih.gov For instance, in a study of newly synthesized 2,5-disubstituted furan (B31954) derivatives, the benzothiazole compounds showed more pronounced antiproliferative activity compared to their benzimidazole counterparts. mdpi.com Similarly, in an investigation of benzo[b]thienyl- and 2,2'-bithienyl-derived compounds, the benzothiazole derivatives were generally more active as both antiproliferative and antitrypanosomal agents than their benzimidazole analogs. nih.gov

However, this is not a universal rule, and the relative activity can be target-dependent. In one study, benzimidazole structural analogs of benzothiazoles containing a 1,2,3-triazole ring exhibited more pronounced and selective antiproliferative activity against a specific T-cell lymphoma cell line (HuT78). researchgate.net Another study found that replacing the benzothiazole ring with benzimidazole or benzoxazole resulted in a slight decrease in potency against HCT-116 cells, but showed no clear SAR trends. mdpi.com

A comparative study of 2-(4-aminophenyl)benzothiazole derivatives with different heterocyclic substitutions at the 2-position revealed the following order of antitumor potential: benzimidazole ≥ imidazole (B134444) > benzothiazole > benzoxazole. tandfonline.comnih.gov This indicates that while the benzothiazole scaffold is a potent pharmacophore, other related heterocyclic systems can sometimes confer superior activity.

These comparative analyses underscore the subtle yet significant role that the specific heteroatoms and ring systems play in molecular recognition and biological response, providing a rational basis for the selection of the most appropriate heterocyclic core in drug design.

Emerging Applications and Future Research Directions for 2 Prop 2 Yn 1 Yl Benzo D Thiazole

Development as Chemical Probes for Biological Target Identification

The propargyl group on 2-(prop-2-yn-1-yl)benzo[d]thiazole makes it an ideal candidate for development as a chemical probe. The terminal alkyne is a key functional group for participating in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a highly efficient and specific click chemistry reaction. This allows the benzothiazole (B30560) scaffold to be easily conjugated with reporter tags such as fluorophores, biotin, or other labels that have a corresponding azide (B81097) group.

Researchers have utilized a related compound, 2-(prop-2-yn-1-ylthio)benzo[d]thiazole, to synthesize a series of 1,2,3-triazole hybrids via CuAAC click chemistry. researchgate.net These hybrids were then evaluated for their anticancer properties, demonstrating the utility of the propargyl-benzothiazole moiety as a building block for creating libraries of biologically active molecules. researchgate.net This same strategy can be applied to use this compound in activity-based protein profiling (ABPP) and other chemical biology techniques to identify and validate novel protein targets. By attaching it to a resin or a reporter molecule, it can be used to "fish" for binding partners in complex biological systems, helping to elucidate the mechanism of action for benzothiazole-based therapeutic agents.

Potential Applications in Materials Science and Polymer Chemistry

The benzothiazole ring system possesses interesting photophysical and electronic properties, making it an attractive component for advanced materials. mdpi.comnih.gov The planar structure and potential for π-π stacking interactions are conducive to creating organized molecular assemblies. nih.gov When combined with the reactive propargyl group, this compound becomes a valuable monomer or precursor for new polymers and functional materials.

Research on related structures has shown that benzothiazole-containing polymers can exhibit useful properties for electronics and photonics. For instance, polythiophenes incorporating a benzothiazole side chain have been investigated for their optical and conducting characteristics. nih.gov Similarly, hybrid molecules combining benzothiazole with other chromophores like coumarin (B35378) have been explored for applications as fluorescent dyes and non-linear optical materials. nih.gov The propargyl group of this compound allows for its polymerization or for it to be grafted onto surfaces or other polymer backbones using click chemistry, enabling the tailored design of materials with specific electronic or optical functions.

Table 1: Potential Applications of Benzothiazole-Based Materials

Application Area Relevant Properties Potential Role of this compound Supporting Findings
Organic Electronics Charge transport, semiconducting behavior Monomer for conducting polymers Benzothiazole-based polythiophenes show promise as conducting materials. nih.gov
Photonics & Optoelectronics Fluorescence, non-linear optical (NLO) properties Building block for NLO-active materials and fluorescent probes Coumarin-benzothiazole hybrids are explored for dye lasers and OLEDs. nih.gov
Biomedical Materials Biocompatibility, ability to form functional structures Precursor for biocompatible polymers and organogels Related benzotriazole (B28993) derivatives can self-assemble into organogels for biomedical use. mdpi.com

| Sensors | Ability to interact with ions or biomolecules, leading to a detectable signal | Component of chemosensors for detecting DNA, proteins, or metal ions | Benzothiazole-based polythiophenes have been applied as water-soluble sensors. nih.gov |

Advancements in Asymmetric Synthesis and Catalytic Methodologies

The synthesis of this compound derivatives can be achieved through established methods. For example, the related sulfonyl derivative has been synthesized by reacting 2-mercaptobenzothiazole (B37678) with 3-bromopropyne, followed by oxidation. anjs.edu.iq However, as the therapeutic potential of chiral molecules becomes increasingly important, the development of asymmetric syntheses for benzothiazole derivatives is a key area of future research. While specific methods for the asymmetric synthesis of this compound are not yet widely reported, progress in related fields provides a roadmap. For instance, the challenges in the asymmetric synthesis of thiazolo[5,4-d]thiazole (B1587360) derivatives have been explored, highlighting the difficulty and importance of controlling stereochemistry in such heterocyclic systems. charlotte.edu

Advancements in catalytic methodologies offer new avenues for efficient and selective synthesis. Traditional methods often involve the condensation of 2-aminothiophenols with various reagents. mdpi.com More modern approaches include transition-metal-catalyzed cyclizations and C-H functionalization strategies. nih.gov A unified approach for creating N-substituted benzo[d]thiazol-2-yl-sulfonamides has been developed, showcasing versatile S-N coupling and S-oxidation sequences. nih.gov Applying these advanced, catalyst-driven methods could lead to more efficient, scalable, and potentially stereoselective routes to this compound and its derivatives.

Exploration of Novel Biological Targets and Undiscovered Therapeutic Areas

The benzothiazole scaffold is a cornerstone in drug discovery, with derivatives showing a remarkable diversity of pharmacological activities. mdpi.com These include anticancer, antimicrobial, anti-inflammatory, antidiabetic, and neuroprotective properties. mdpi.com The exploration of this compound and its derivatives could uncover novel biological targets and lead to treatments for new therapeutic areas.

Patents filed between 2015 and 2020 for benzothiazole derivatives cover a wide range of diseases, with a significant focus on cancer. nih.gov Specific molecular targets for benzothiazole-based compounds have been identified, providing a basis for future investigation. For example, different derivatives have been found to inhibit enzymes crucial for cancer progression, such as EGFR, VEGFR, and PI3K, as well as mitotic kinesins like CENP-E. mdpi.comnih.gov In the realm of infectious diseases, benzothiazole scaffolds have been optimized as inhibitors of DNA gyrase, a validated antibacterial target. acs.org The propargyl group of this compound is a powerful tool in this context, enabling its use in fragment-based screening and target deconvolution studies to identify the next generation of therapeutic targets.

Table 2: Examples of Biological Targets for Benzothiazole-based Compounds

Therapeutic Area Biological Target Example Compound Class Reference
Cancer Kinesin CENP-E Benzo[d]pyrrolo[2,1-b]thiazole derivatives nih.gov
Cancer EGFR/VEGFR-2 Thiazole-based hybrids frontiersin.org
Bacterial Infections DNA Gyrase Benzothiazole scaffold-based inhibitors acs.org
Tuberculosis Pantothenate synthetase Benzo-[d]-imidazo-[2,1-b]-thiazole derivatives rsc.org
Neurological Disorders Monoamine Oxidase (MAO) Benzothiazole derivatives nih.gov

| Alzheimer's Disease | Acetylcholinesterase (AChE) / Butyrylcholinesterase (BuChE) | Benzothiazole-thiadiazole-thiazolidinone hybrids | nih.gov |

Integration with Chemoinformatics, Machine Learning, and AI-Driven Drug Discovery Paradigms

Modern drug discovery is increasingly powered by computational approaches. dig.watch Chemoinformatics, machine learning (ML), and artificial intelligence (AI) are being used to accelerate the identification and optimization of new drug candidates. dig.watch These paradigms are highly applicable to the study of this compound and its derivatives.

In silico techniques are already being applied to benzothiazole compounds. Studies have used software to predict pharmacokinetic properties (Absorption, Distribution, Metabolism, and Excretion - ADME) and to assess drug-likeness based on criteria like Lipinski's "rule of five". nih.govresearchgate.net Molecular docking simulations are routinely used to predict the binding modes of benzothiazole derivatives to their protein targets, such as the enzymes involved in Alzheimer's disease or bacterial infections. nih.gov

Opportunities in Supramolecular Chemistry and Self-Assembly for Functional Materials

Supramolecular chemistry, which studies chemical systems composed of multiple molecules bound by non-covalent interactions, offers a pathway to creating complex, functional materials from the bottom up. The this compound molecule possesses structural features that are highly conducive to forming ordered supramolecular assemblies.

The planar benzothiazole core can participate in π-π stacking interactions, while the heteroatoms (nitrogen and sulfur) can act as hydrogen bond acceptors. Research on N-(benzo[d]thiazolyl) amides has shown that these molecules can self-assemble into diverse architectures, including one-dimensional ribbons and complex three-dimensional networks, through a combination of N-H···O, N-H···N, and C-H···O hydrogen bonds. nih.gov The specific patterns of aggregation are highly dependent on the substituents on the benzothiazole ring system. nih.gov

The propargyl group on this compound adds another dimension of control. It can be used as a reactive site to attach other functional groups that can direct self-assembly or to polymerize the molecules into a larger structure after initial assembly. This opens up possibilities for creating novel materials where the emergent properties, such as conductivity or luminescence, are a direct result of the controlled, supramolecular organization of the benzothiazole units.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.